![molecular formula C9H18N2O B2713103 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane CAS No. 313975-41-6](/img/structure/B2713103.png)
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane
Descripción general
Descripción
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane is a chemical compound with the molecular formula C9H18N2O . It has a molecular weight of 170.25 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O/c1-11-6-7-12-9(8-11)2-4-10-5-3-9/h10H,2-8H2,1H3 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound has a molecular weight of 170.25 . The InChI code for the compound is 1S/C9H18N2O/c1-11-6-7-12-9(8-11)2-4-10-5-3-9/h10H,2-8H2,1H3 .Aplicaciones Científicas De Investigación
Antihypertensive Applications
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been researched for their potential antihypertensive properties. For example, specific derivatives in this category have shown significant antihypertensive activity, primarily due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Treating Chronic Kidney Diseases
This compound has been identified as a potential orally active agent for treating chronic kidney diseases. Certain derivatives exhibit excellent soluble epoxide hydrolase (sEH) inhibitory activity and bioavailability, which is significant for managing chronic kidney conditions (Kato et al., 2014).
Catalyst-Free Synthesis of Spiro Heterocycles
The compound has been utilized in the efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles. This method is significant for producing high yields of diazaspiro compounds within a short reaction time, which is valuable in various chemical synthesis processes (Aggarwal et al., 2014).
Dual µ-Opioid Receptor Agonists and σ1 Receptor Antagonists
Derivatives of this compound have been synthesized and evaluated as dual ligands for sigma-1 receptor and µ-opioid receptor, showing potential in the treatment of pain with reduced side effects (García et al., 2019).
Bioactivity in Various Disorders
Compounds containing 1,9-diazaspiro[5.5]undecanes, a related structure, have shown potential for the treatment of obesity, pain, and various immune system, cell signaling, cardiovascular, and psychotic disorders. This highlights the versatile bioactivity of compounds in this chemical class (Blanco‐Ania et al., 2017).
Photophysical Studies and TDDFT Calculations
Photophysical studies and solvatochromic analysis, along with Time-Dependent Density Functional Theory (TDDFT) calculations, have been conducted on diazaspiro compounds. This research is essential for understanding the electronic properties and potential applications in optoelectronics (Aggarwal & Khurana, 2015).
Synthesis of CCR5 Antagonists
Research has been conducted on 3,9-diazaspiro[5.5]undecane and undeca-2-one CCR5 antagonists, highlighting the potential of these compounds in antiviral therapies, particularly in the context of diseases mediated by the CCR5 receptor (Yang et al., 2009).
Electrochemical Properties
The electrochemical properties of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones have been explored in non-aqueous media, contributing to the understanding of the redox behavior of these compounds, which is relevant in various chemical and electrochemical applications (Abou-Elenien et al., 1991).
Safety and Hazards
The safety information for 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . The compound is labeled with the signal word “Danger” and is represented by the GHS05 and GHS07 pictograms .
Direcciones Futuras
While specific future directions for 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane are not mentioned in the available resources, related compounds such as 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been studied for their potential as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . This suggests potential future research directions in the area of pharmacology.
Mecanismo De Acción
Target of Action
The primary targets of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . These receptors play crucial roles in the central nervous system, influencing pain perception, mood, and motor control .
Mode of Action
This compound: interacts with its targets, the σ1R and MOR, by binding to these receptors . This binding can alter the receptors’ activity, leading to changes in the transmission of signals within the nervous system .
Biochemical Pathways
The biochemical pathways affected by This compound are primarily those associated with the σ1R and MOR . These pathways are involved in a variety of physiological processes, including pain perception and mood regulation . The downstream effects of these pathways can influence a range of cellular and systemic responses .
Pharmacokinetics
The pharmacokinetics of This compound Factors such as its molecular weight (170.25 ) and physical form (liquid ) could influence these properties .
Result of Action
The molecular and cellular effects of This compound’s action are largely dependent on its interaction with the σ1R and MOR . By binding to these receptors, it can influence a variety of physiological processes, potentially leading to changes in pain perception, mood, and motor control .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, its storage temperature is recommended to be at room temperature , suggesting that extreme temperatures could potentially affect its stability. Additionally, factors such as pH and the presence of other substances could potentially influence its action and efficacy .
Propiedades
IUPAC Name |
4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-11-6-7-12-9(8-11)2-4-10-5-3-9/h10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNCLIDEUSKTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2(C1)CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxybenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2713020.png)
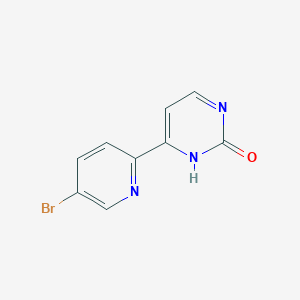

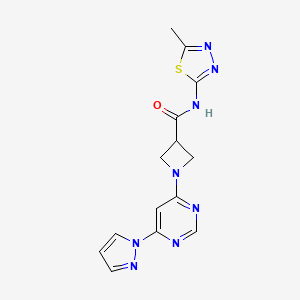
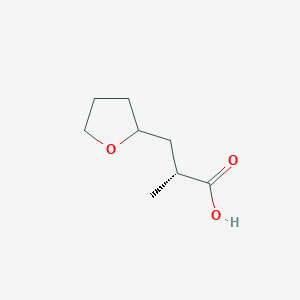
![4-[1-(1H-indol-3-ylmethyl)-2-morpholino-2-oxoethyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2713031.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2713032.png)
![7-(4-Bromophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2713033.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2713037.png)
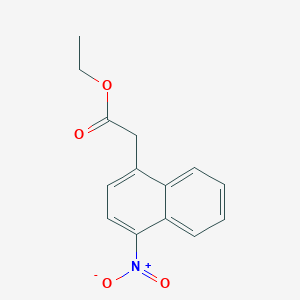

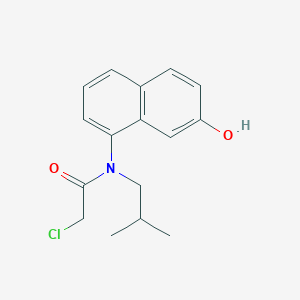
![N-[Cyano-(3,4-dichlorophenyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)propanamide](/img/structure/B2713042.png)
![1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione](/img/structure/B2713043.png)